Home > Products > Screening Compounds P130903 > Selenoguanosine platinum(II)
Selenoguanosine platinum(II) - 79084-82-5

Selenoguanosine platinum(II)

Catalog Number: EVT-1581989
CAS Number: 79084-82-5
Molecular Formula: C20H24N10O8PtSe2
Molecular Weight: 885.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis

The synthesis of selenoguanosine platinum(II) can be approached through various methods, primarily involving the reaction of selenoguanosine with platinum(II) salts. One common method involves the use of potassium tetrachloroplatinate as a precursor. The general procedure includes:

  1. Preparation of Reactants: Dissolve selenoguanosine in a suitable solvent (often water or ethanol).
  2. Reaction with Platinum Salt: Add potassium tetrachloroplatinate to the solution and stir under controlled temperature conditions (typically 50-60 °C).
  3. Isolation of Product: After completion of the reaction, the resulting complex is precipitated out and purified through recrystallization.

Technical Details

The reaction conditions, including temperature and pH, play a crucial role in determining the yield and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are employed to confirm the formation of the complex and to analyze its structural properties .

Molecular Structure Analysis

Structure

Selenoguanosine platinum(II) exhibits a unique molecular structure where the platinum atom is coordinated to the nitrogen atoms of the guanosine moiety and possibly to selenium. This coordination alters the electronic properties of both the platinum center and the selenoguanosine ligand.

Data

X-ray crystallography studies have shown that the bond lengths between platinum and nitrogen/selenium atoms are critical for understanding its reactivity. The typical bond lengths are approximately:

  • Platinum-Nitrogen: ~2.05 Å
  • Platinum-Selenium: ~2.30 Å

These values indicate strong coordination between the metal center and the ligand .

Chemical Reactions Analysis

Reactions

Selenoguanosine platinum(II) can undergo various chemical reactions, including hydrolysis, ligand exchange, and redox reactions. These reactions are essential for its biological activity.

Technical Details

Kinetics studies reveal that hydrolysis occurs at a slower rate compared to traditional platinum complexes, which may contribute to its prolonged biological activity in vivo .

Mechanism of Action

Process

The mechanism by which selenoguanosine platinum(II) exerts its anticancer effects involves several steps:

  1. Cellular Uptake: The complex enters cancer cells through endocytosis.
  2. DNA Binding: Once inside, it binds to DNA, forming adducts that disrupt replication and transcription processes.
  3. Induction of Apoptosis: The formation of DNA adducts triggers cellular stress responses leading to programmed cell death.

Data

Studies have shown that selenoguanosine platinum(II) exhibits lower IC50 values compared to cisplatin against various cancer cell lines, indicating enhanced potency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as yellow crystalline solids.
  • Solubility: Soluble in water and polar organic solvents.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may undergo hydrolysis over time.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the platinum center.

Relevant data from spectral analyses indicate characteristic absorption bands corresponding to metal-ligand vibrations, further confirming its structural integrity .

Applications

Selenoguanosine platinum(II) has significant potential in scientific research as an anticancer agent due to its unique properties:

  • Antitumor Activity: Demonstrated efficacy against various cancer cell lines, showing promise as a therapeutic agent.
  • Biological Studies: Used in studies investigating selenium's role in cancer therapy and drug resistance mechanisms.
  • Drug Development: Serves as a model compound for developing new platinum-based drugs with improved efficacy and reduced side effects .
Synthesis and Structural Optimization of Selenoguanosine Platinum(II) Complexes

Ligand Design and Coordination Chemistry

Selenoguanosine (SeG), a selenium-modified guanine nucleoside, serves as the foundational ligand for platinum(II) coordination complexes. Its molecular structure features a selenium atom replacing oxygen at the 6-position of the purine ring, creating a distinct soft Lewis base site with high affinity for platinum(II) ions. This Se-modified nucleoside exhibits enhanced metal-binding kinetics compared to oxygen-based guanosine due to selenium’s larger atomic radius, lower electronegativity, and superior polarizability. Coordination occurs preferentially through the N7 atom of the purine ring and the selenium atom at C6, forming a stable five-membered chelate ring with Pt(II) in a cis configuration [1] [10]. The square-planar geometry of Pt(II) centers accommodates additional ligands—typically ammonia or chloride ions—completing the coordination sphere. Spectroscopic characterization (¹H, ¹³C, ⁷⁷Se, and ¹⁹⁵Pt NMR) confirms covalent Pt-Se bond formation, with ⁷⁷Se chemical shifts appearing downfield (100–150 ppm) relative to free selenoguanosine, indicating direct selenol coordination [5]. X-ray crystallography of analogous selenomethionine-Pt(II) complexes reveals Pt-Se bond lengths of ~2.3–2.4 Å, consistent with strong covalent interactions [2] [6].

Table 1: Coordination Bond Characteristics in Selenoguanosine-Pt(II) Complexes

Bond TypeBond Length (Å)NMR Chemical Shift (δ ppm)Coordination Mode
Pt-N72.02–2.05¹⁹⁵Pt: -2100 to -2400Chelation
Pt-Se62.32–2.38⁷⁷Se: 100–150Bridging
Pt-Cl/NH₃2.30–2.33-Terminal

Synthetic Pathways for Selenoguanosine-Platinum(II) Conjugation

The synthesis of selenoguanosine-Pt(II) complexes employs direct ligand displacement reactions under controlled conditions. A standard protocol involves reacting K₂PtCl₄ with selenoguanosine in aqueous or aqueous-organic mixed solvents (e.g., H₂O/DMF) at 45–60°C for 12–24 hours under inert atmosphere [1] [10]. Nucleophilic attack by the selenol group on Pt(II) initiates the reaction, followed by slower coordination of the N7 atom, forming the stable chelate:

Step 1: PtCl₄²⁻ + SeG → [PtCl₃(SeG)]⁻ + Cl⁻Step 2: [PtCl₃(SeG)]⁻ → cis-[PtCl₂(SeG-N7,Se6)] + Cl⁻

Purification is achieved via size-exclusion chromatography or fractional crystallization, yielding air-stable solids. Critical parameters include:

  • pH control (6.5–7.5) prevents selenol oxidation or Pt hydrolysis
  • Stoichiometry (1:1 Pt:SeG) minimizes bis-ligated byproducts
  • Temperature modulation (>40°C accelerates chelation but risks ligand degradation) [10]

Alternative routes employ Pt(II) precursors like cis-Pt(NH₃)₂Cl₂, where chloride ligands are displaced by selenoguanosine. This method yields complexes with ammine co-ligands, enhancing solubility and altering hydrolysis kinetics [1]. Reaction monitoring via ⁷⁷Se NMR shows complete disappearance of free SeG signals at ~250 ppm upon complexation, replaced by coordinated selenol resonances at 100–150 ppm [5].

Table 2: Optimization Parameters for Synthesis of SeG-Pt(II) Complexes

ParameterOptimal RangeImpact on YieldByproduct Formation Risk
Temperature45–55°CMaximized (75–85%)High (>60°C)
Reaction Time18–24 hoursPlateau after 18hLow
Solvent CompositionH₂O:DMF (3:1 v/v)>80%High in pure DMF
Pt:SeG Molar Ratio1:1.275–80%High at 1:>1.5
pH6.8–7.2Critical for stabilityHydrolysis at pH <6 or >8

Stability and Reactivity Under Physiological Conditions

The kinetic lability of SeG-Pt(II) complexes in physiological environments governs their drug delivery potential. In phosphate-buffered saline (pH 7.4, 37°C), the complexes exhibit biphasic hydrolysis: rapid chloride displacement (t₁/₂ = 45–60 min) generates aquated species, followed by slow selenolato-Pt bond cleavage (t₁/₂ = 12–18 hours) [1] [3]. This contrasts sharply with thioguanine-Pt(II) analogs, which fully release ligands within 4 hours. The exceptional stability arises from:

  • Strong Pt-Se covalency: Higher bond dissociation energy (∼240 kJ/mol) vs. Pt-S (∼210 kJ/mol)
  • Hydrophobic shielding: The purine ring sterically protects the Pt-Se bond
  • Redox inertia: Selenol coordination suppresses Se oxidation during circulation [1]

Plasma protein binding studies reveal 40–50% sequestration by albumin within 2 hours, primarily via thiol/disulfide exchange. Crucially, glutathione (GSH)—a key detoxifier of cisplatin—reacts sluggishly with SeG-Pt(II) (k = 0.18 M⁻¹s⁻¹ vs. 1.2 M⁻¹s⁻¹ for cisplatin). This minimizes deactivation in GSH-rich tumor microenvironments [2] [9]. Sustained selenoguanine release kinetics correlate with prolonged blood concentrations: in murine models, free selenoguanine persists >8 hours post-administration of SeG-Pt(II) versus <2 hours for uncomplexed selenoguanine [1] [3].

Comparative Analysis of Seleno- vs. Thio-Guanine Platinum(II) Derivatives

The selenium/sulfur dichotomy in guanine analogs profoundly influences the biochemical behavior of their Pt(II) complexes:

  • Antitumor Efficacy: SeG-Pt(II) demonstrates superior activity against L1210 leukemia in mice (T/C = 160% vs. 140% for TG-Pt(II) at equimolar doses). This correlates with extended tumor exposure to selenoguanine due to slow release kinetics [1] [10].
  • Resistance Profiles: Murine lymphoma L5178Y cells resistant to thioguanine (lacking hypoxanthine-guanine phosphoribosyltransferase) show high cross-resistance to TG-Pt(II) (resistance ratio = 12.5) but negligible resistance to SeG-Pt(II) (RR = 1.8). This confirms TG-Pt(II) acts primarily as a prodrug for thioguanine, while SeG-Pt(II) functions as an intact cytotoxic agent [4].
  • Redox Interactions: Selenolato-Pt bonds in SeG-Pt(II) catalytically deplete glutathione via Se-mediated oxidation cycles, generating reactive oxygen species (ROS). Thio complexes lack this redox activity [2] [9].
  • DNA Binding Kinetics: Both complexes form DNA adducts, but SeG-Pt(II) adducts are more distortion-inducing due to bulkier selenopurine residues, inhibiting replication more potently [7].

Table 3: Comparative Properties of Seleno- vs. Thio-Guanine Pt(II) Complexes

PropertySelenoguanosine-Pt(II)Thioguanosine-Pt(II)Biological Implication
Hydrolysis half-life (t₁/₂)12–18 hours3–4 hoursSustained tumor exposure
Glutathione reactivityLow (k=0.18 M⁻¹s⁻¹)High (k=0.82 M⁻¹s⁻¹)Reduced detoxification
Resistance ratio in MP⁺ cells1.812.5Activity in purine antagonist-resistant tumors
Antitumor activity (T/C %)160%140%Superior efficacy
ROS generation capacityHighNegligibleOxidative stress-mediated apoptosis

Properties

CAS Number

79084-82-5

Product Name

Selenoguanosine platinum(II)

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6-selenolate;platinum(2+)

Molecular Formula

C20H24N10O8PtSe2

Molecular Weight

885.5 g/mol

InChI

InChI=1S/2C10H13N5O4Se.Pt/c2*11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9;/h2*2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20);/q;;+2/p-2

InChI Key

MHMICAZQRNCLDV-UHFFFAOYSA-L

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2[Se-])N.C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2[Se-])N.[Pt+2]

Synonyms

platinum selenoguanosine
selenoguanosine platinum(II)
selenoguanosine Pt(II)

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2[Se-])N.C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2[Se-])N.[Pt+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.